molecular formula C8H12N2O B1272188 2-Butyl-1H-imidazole-4-carbaldehyde CAS No. 68282-49-5

2-Butyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1272188
CAS No.: 68282-49-5
M. Wt: 152.19 g/mol
InChI Key: PTHGVOCFAZSNNA-UHFFFAOYSA-N
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Description

2-Butyl-1H-imidazole-4-carbaldehyde is an organic compound with the molecular formula C8H12N2O. It appears as a colorless to pale yellow liquid with a strong, pungent odor . The compound consists of a butyl group attached to an imidazole ring, with a carbaldehyde functional group. It is soluble in organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butyl-1H-imidazole-4-carbaldehyde is a versatile compound with applications in multiple fields:

Comparison with Similar Compounds

Comparison: 2-Butyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. For instance, the presence of the butyl group and the carbaldehyde functional group allows for unique interactions and reactions compared to other imidazole derivatives .

Properties

IUPAC Name

2-butyl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHGVOCFAZSNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218431
Record name 2-Butyl-5-formylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68282-49-5
Record name 2-Butyl-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68282-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-5-formylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068282495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-formylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTYL-5-FORMYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U12G73SQSX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 2-butyl-1H-imidazole-5-methanol (2.02 g) in dry dichloromethane (40 ml) and dry dioxan (60 ml) was added manganese dioxide (7.05 g). The reaction mixture was heated at reflux for 3.5 h before being filtered, and the filtrate concentrated in vacuo to give the title compound as a white solid (1.69 g).
Quantity
2.02 g
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reactant
Reaction Step One
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40 mL
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solvent
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60 mL
Type
solvent
Reaction Step One
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7.05 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.0 g of 2-n-butyl-5-hydroxymethylimidazole, 0.3 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 13 ml of 1 N NaOH solution and 7 g of H2O were heated to about 60° C. with stirring. At 60° to 64° C., 3.4 g of 15 percent strength aqueous H2O2 solution was added dropwise over the course of 45 min. The reaction mixture was then allowed to react for 15 min and then filtered. The pH of the filtrate was adjusted from 13.4 to 9.0 using 20 percent H2SO4, as a result of which a pale yellow suspension formed. This was cooled, and the crude product was able to be filtered off and/or extracted with methylene chloride. The reaction was monitored by GC analysis. The reaction yield was 100 percent (0 percent of starting material).
Quantity
2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
13 mL
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reactant
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0.3 g
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catalyst
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Quantity
7 g
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solvent
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[Compound]
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crude product
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Reaction Step Three

Synthesis routes and methods III

Procedure details

1.5 g of 2-n-butyl-5-hydroxymethylimidazole, 1.5 g of dodecane as internal GC standard, 0.3 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 20 g of isobutyl methyl ketone and 2.5 g of 1.6 percent strength NaOH solution were heated to about 58° C. with stirring. At 58° to 64° C., 2.9 g of 15.7 percent strength aqueous H2O2 solution was added dropwise over the course of 45 min. The reaction mixture was then allowed to react for 15 min and then filtered. The filtrate was transferred to a separating funnel, the H2O phase was separated off, the organic phase was concentrated and cooled, and the product crystallized out and was filtered off. The yield was determined by GC (internal standard). The reaction yield was 88.2 percent (6.75 percent of starting material).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.3 g
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20 g
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

4.6 g of 2-n-butyl-5-hydroxymethylimidazole, 4.6 g of dodecane as internal GC standard, 0.6 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 42 g of isobutyl methyl ketone and 7.5 g of 1.6 percent strength NaOH solution were heated to about 80° C. with stirring. At 80° C., 3.6 liters (STP) of air/hour was introduced into the solution until the absorption of oxygen was complete (350 min!). The reaction mixture was filtered. The filtrate was transferred to a separating funnel, the H2O phase was separated off, the organic phase was concentrated and cooled, and the product crystallized out and was filtered off. The reaction was monitored using GC analysis (internal standard). The reaction yield was 90.0 percent (0.3 percent of starting material).
Quantity
4.6 g
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reactant
Reaction Step One
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4.6 g
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reactant
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0.6 g
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42 g
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